molecular formula C12H14N2O B2758182 1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole CAS No. 218632-21-4

1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole

Cat. No. B2758182
M. Wt: 202.257
InChI Key: RMNFRZLDCSVIFW-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Future Directions

: UNODC Manual on Piperazines : Sun, Z., Song, C., Xia, L., et al. (2010). Comprehensive Comparisons between 1-Phenyl-3-methyl-5-pyrazolones, 1-(4-Methoxyphenyl)-3-methyl-5-pyrazolones and 1-(2-Naphthyl)-3-methyl-5-pyrazolones as Labeling Reagents Used in LC-DAD-ESI-MS-MS Analysis of Neutral Aldoses and Uronic Acids. Chromatographia, 71(1-2), 67–74. DOI: 10.1365/s10337-010-1570-5

properties

IUPAC Name

1-(4-methoxyphenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-8-10(2)14(13-9)11-4-6-12(15-3)7-5-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNFRZLDCSVIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole

Synthesis routes and methods I

Procedure details

To a solution of 4-methoxyphenylhydrazine hydrochloride (118.7 g, 0.68 mol) in 300 ML of glacial acetic acid was added 2,4-pentanedione (68.0 g, 0.68 mol). The resulting solution was stirred at 100° C. for 18 h and then was cooled and concentrated in vacuo. The residue was dissolved in ethyl acetate, filtered through a pad of silica gel and concentrated to afford 131 g (95%) of the title compound, which was used without purification. LRMS (NH4-CI): 203.3 (M+H)+.
Quantity
118.7 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxyphenylhydrazine hydrochloride (118.7 g, 0.68 mol) in 300 mL of glacial acetic acid was added 2, 4-pentanedione (68.0 g, 0.68 mol). The resulting solution was stirred at 100° C. for 18 h and then was cooled and concentrated in vacuo. The residue was dissolved in ethyl acetate, filtered through a pad of silica gel and concentrated to afford 131 g (95%) of the title compound, which was used without purification. LRMS (NH4 -CI): 203.3 (M+H)+.
Quantity
118.7 g
Type
reactant
Reaction Step One
[Compound]
Name
4-pentanedione
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
95%

Citations

For This Compound
12
Citations
N Lu, L Huang, L Xie, J Cheng - European Journal of Organic …, 2018 - Wiley Online Library
A one‐pot transition‐metal‐free selective iodoarylation of pyrazoles with aryliodine diacetates has been developed. The reaction proceeds via the generation of NH‐pyrazole‐iodonium …
J Kour, V Venkateswarlu, PK Verma… - The Journal of …, 2020 - ACS Publications
Metal-free insertion of a methylene group was achieved for the construction of a new C(sp 2 )–C(sp 3 )-H–C(sp 2 ) bond in order to prepare novel bis-heterocyclic scaffolds. The …
Number of citations: 23 pubs.acs.org
N Gulia, M Małecki, S Szafert - The Journal of Organic Chemistry, 2021 - ACS Publications
Despite a large number of synthesis procedures for pyrazoles known today, those directly employing primary amines as substrates are rare. Herein, we report an original method for the …
Number of citations: 6 pubs.acs.org
SH Kwak - 2020 - uh-ir.tdl.org
Chapter 1: 3, 5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C− H arylation with aryl iodides. The reaction shows good …
Number of citations: 2 uh-ir.tdl.org
O Daugulis, SR Gilbertson, C Cai, TY Chen, GD Cuny - 2020 - uh-ir.tdl.org
Chapter 1: 3,5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C−H arylation with aryl iodides. The reaction shows good …
Number of citations: 0 uh-ir.tdl.org
EP Velásquez, NA Vásquez, PA Gutiérrez - revistas.unal.edu.co
La identificación de farmacóforos es uno de los pasos más importantes en el diseño de novo, identificación de compuestos líder, quimiogenómica y tamizaje virtual de nuevos …
Number of citations: 3 revistas.unal.edu.co
CB Lavery - 2013 - dalspace.library.dal.ca
In the pursuit of increasingly efficient and/or new chemical transformations, homogeneous transition metal catalysts are proving to be invaluable components of the synthetic chemist’s …
Number of citations: 2 dalspace.library.dal.ca
SH Kwak, N Gulia, O Daugulis - The Journal of organic chemistry, 2018 - ACS Publications
3,5-Dimethylpyrazole was employed as a monodentate directing group for palladium-catalyzed ortho-sp 2 C–H arylation with aryl iodides. The reaction shows good functional group …
Number of citations: 12 pubs.acs.org
M Haojie, Z Fengyuan, L Jinlei, H Bo, Y Hua… - Chinese Journal of …, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry NOTE * Corresponding authors. E-mail: mahj@yau.edu.cn; yqzhang@iccas.ac.cn Received January 12, 2022; revised …
Number of citations: 2 sioc-journal.cn
C Chen, Q Feng, Q Liu, L Wang, S Huang - Journal of Healthcare …, 2022 - hindawi.com
Coronary heart disease (CHD) is one of the most common severe cardiovascular diseases. Competitive endogenous RNAs (ceRNA) play critical roles in complex diseases. However, …
Number of citations: 7 www.hindawi.com

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